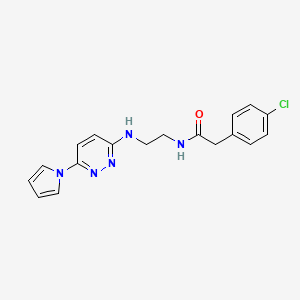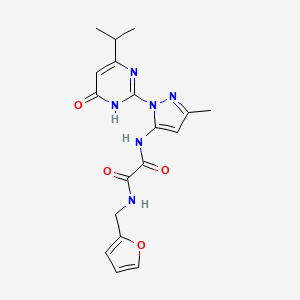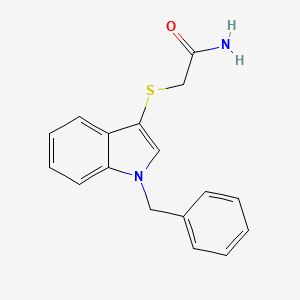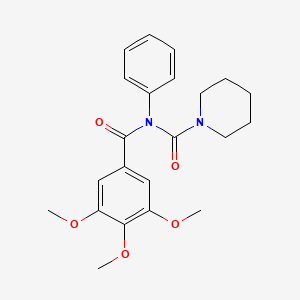![molecular formula C21H14F3N3OS B2708203 N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea CAS No. 478249-42-2](/img/structure/B2708203.png)
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Aplicaciones Científicas De Investigación
N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea is a compound that features in various scientific investigations due to its unique chemical structure. The research on similar compounds, particularly those containing perfluoroalkyl, phenylurea, and sulfonamide groups, sheds light on their wide-ranging applications in environmental science, pharmacology, and material science. Although direct studies on this compound are scarce, insights from related research areas provide valuable information on its potential applications.
Environmental Biodegradation and Fate
Polyfluoroalkyl chemicals, due to their persistent and toxic nature, are subjects of environmental concern. Investigations into the microbial degradation of these chemicals reveal insights into the environmental fate and effects of perfluoroalkyl acid precursors, highlighting the role of microbial processes in mitigating their impacts (Liu & Avendaño, 2013). Similarly, studies on phenylurea herbicides explore the abiotic and biotic processes that govern their environmental fate, emphasizing the importance of biodegradation in the natural attenuation of these compounds (Hussain et al., 2015).
Pharmacological Significance
Sulfonamide compounds, including those with therapeutic applications, have been extensively studied for their biological activities. These investigations have led to the identification of novel drugs with potential antitumor, antiglaucoma, and anti-inflammatory properties, demonstrating the broad therapeutic scope of sulfonamides (Carta, Scozzafava, & Supuran, 2012). Further research into sulfonamide inhibitors explores their utility as antibacterial agents and their role in addressing various health conditions, including HIV and cancer (Gulcin & Taslimi, 2018).
Material Science and Organic Synthesis
In material science, the development of metal sulfides for energy applications highlights the versatility of sulfide-containing compounds. Research focuses on their use in electrocatalytic, photocatalytic, and photoelectrochemical water splitting, indicating the potential of such materials in renewable energy technologies (Chandrasekaran et al., 2019). Radical cyclizations involving sulfide groups also play a critical role in organic synthesis, providing pathways for the synthesis of physiologically active compounds and illustrating the fundamental importance of sulfur in chemical transformations (Ishibashi & Tamura, 2004).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target specific proteins or enzymes in organisms .
Mode of Action
The compound might interact with its targets, leading to changes in their function or structure .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce specific molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-1-phenylurea .
Propiedades
IUPAC Name |
1-[5-cyano-2-[3-(trifluoromethyl)phenyl]sulfanylphenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3OS/c22-21(23,24)15-5-4-8-17(12-15)29-19-10-9-14(13-25)11-18(19)27-20(28)26-16-6-2-1-3-7-16/h1-12H,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCFYEUDUHJUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)
![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)
![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)

![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)

